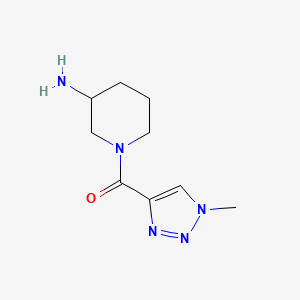
(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Descripción general
Descripción
This compound belongs to the class of organic compounds known as quinazolinamines . It has been used in the synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
Synthesis Analysis
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . The synthesis process of this compound is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Drug Discovery
The 1,2,3-triazole core is structurally similar to the amide bond, making it a valuable motif in drug design. It’s known for high chemical stability and the ability to form hydrogen bonds, which is crucial for the interaction with biological targets . Compounds with this core have been used in the development of drugs like Rufinamide and Tazobactam .
Organic Synthesis
In organic chemistry, the triazole ring serves as a stable and reactive intermediate. It can be used to synthesize complex molecules with potential pharmacological activities. The triazole moiety is often utilized in click chemistry reactions, a popular method for creating diverse chemical libraries .
Polymer Chemistry
Triazoles have applications in polymer chemistry due to their stability and robustness. They can be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength .
Supramolecular Chemistry
The triazole ring’s ability to participate in hydrogen bonding makes it an excellent candidate for constructing supramolecular structures. These structures have potential applications in drug delivery systems and the development of novel materials .
Bioconjugation
The triazole ring can act as a linker in bioconjugation strategies. It’s used to attach various functional groups to biomolecules, which is essential in the development of targeted therapies and diagnostic tools .
Chemical Biology
In chemical biology, triazoles are used to probe biological systems. They can be part of small molecules that interact with proteins or nucleic acids, helping to elucidate biological pathways and mechanisms .
Fluorescent Imaging
The triazole core can be part of fluorescent probes. These compounds are used to image and track biological processes in real-time, providing insights into cellular functions .
Materials Science
Due to their stability and versatility, triazoles are used in materials science to create new materials with specific properties. They can be part of sensors, electronic devices, and other innovative applications .
Mecanismo De Acción
Target of Action
Compounds containing 1,2,3-triazole moieties are known to interact with various enzymes and receptors .
Mode of Action
It is known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing cellular processes.
Biochemical Pathways
Compounds containing 1,2,3-triazole moieties have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing 1,2,3-triazole moieties have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-3-7(10)5-14/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWEHFSYOOAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)


![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)
![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)